5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a 4-ethylpiperazine moiety and a p-tolyl (4-methylphenyl) group. This structure combines a triazole-thiazole hybrid system, known for its pharmacological versatility, with a piperazine substituent that enhances solubility and bioavailability .
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-4-22-9-11-23(12-10-22)16(15-7-5-13(2)6-8-15)17-18(25)24-19(26-17)20-14(3)21-24/h5-8,16,25H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTVYBKXFADFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazolo-triazole core, which is known for its diverse biological properties. The structural formula can be represented as:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 320.43 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines. In particular, studies have demonstrated that compounds with similar structures can induce apoptosis in human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on related thiazolo-triazole derivatives reported effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 5 to 50 µg/mL . This suggests potential applications in treating bacterial infections.
The proposed mechanism of action for the biological activities of this compound involves:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to cellular damage in target cells, promoting apoptosis .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, a series of thiazolo-triazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 15 µM against the HCT-116 colon carcinoma cell line, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values below 20 µg/mL, highlighting their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
- Substituent Flexibility : The 4-ethylpiperazinyl group in the target compound contrasts with bulkier substituents (e.g., 4-(2-hydroxyethyl)piperazinyl in 6c), which may reduce membrane permeability due to increased polarity.
- Spectral Trends : All analogs show characteristic ¹H-NMR signals for the methylene bridge (δ ~8.6–8.7 ppm) and piperazine/piperidine protons (δ ~3.5–3.7 ppm) .
- Thermal Stability : Melting points >200°C suggest high crystallinity, advantageous for formulation .
Functional Analogs with Varied Core Structures
Compounds with distinct heterocyclic cores but similar substituents (e.g., piperazine derivatives) illustrate the role of scaffold modifications:
Key Observations :
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer: A multi-step approach is recommended, inspired by heterocyclic synthesis strategies for analogous triazole-thiazole hybrids. Key steps include:
- Condensation reactions : Use sodium hydride in toluene for initial ketone activation (e.g., diethyl oxalate with aryl ketones) .
- Cyclization : Employ hydrazine hydrate in ethanol to form pyrazole or triazole intermediates under reflux (2–4 hours) .
- Thiolation : Introduce sulfur-containing groups using phosphorus oxychloride or thiourea derivatives .
- Purification : Apply recrystallization (ethanol/water mixtures) and validate purity via HPLC with >98% purity thresholds .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer: Combine 1H/13C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 2.3–3.8 ppm for piperazine and methyl groups) and FTIR (C=N stretching at 1600–1650 cm⁻¹, S-H at 2550 cm⁻¹) for functional group identification . High-resolution mass spectrometry (HRMS) is essential for molecular ion validation (e.g., [M+H]+ at m/z corresponding to C₂₀H₂₅N₅OS). For regioselectivity confirmation, X-ray crystallography is ideal but requires single crystals grown via slow evaporation in DMF/ethanol .
Q. How should researchers address solubility challenges in pharmacological assays?
Methodological Answer: Use co-solvent systems :
- For aqueous assays: 10% DMSO in PBS (pH 7.4) with sonication (30 min, 40°C) .
- For non-polar media: Ethyl acetate or PEG-400, leveraging the compound’s lipophilic thiazole and aryl motifs . Validate solubility via UV-Vis spectroscopy at λmax 270–290 nm, with concentrations ≥1 mM deemed acceptable for in vitro testing .
Advanced Research Questions
Q. What strategies are effective in designing molecular docking studies to predict biological targets?
Methodological Answer:
- Target selection : Prioritize enzymes with known interactions with triazole-thiazole hybrids (e.g., fungal 14α-demethylase (PDB: 3LD6) or bacterial dihydrofolate reductase) .
- Docking software : Use AutoDock Vina with Lamarckian genetic algorithms. Set parameters: grid size 60×60×60 Å, exhaustiveness=20 .
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with positive controls (e.g., fluconazole for antifungal studies). Perform MD simulations (100 ns) to assess binding stability (RMSD ≤ 2.0 Å) .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) via LC-MS/MS. If t₁/₂ < 2 hours, consider prodrug modifications (e.g., esterification of the hydroxyl group) .
- Metabolite identification : Use liver microsomes (human/rat) to detect Phase I metabolites (oxidation at the piperazine ring) that may reduce activity .
- Dose optimization : Conduct allometric scaling from animal models (e.g., 5–25 mg/kg in mice) to human equivalent doses (HED) using body surface area normalization .
Q. What experimental approaches validate the compound’s regioselectivity in complex reactions?
Methodological Answer:
- Isotopic labeling : Introduce deuterium at the p-tolyl methyl group to track electrophilic substitution patterns via ²H NMR .
- Competitive reactions : Compare reactivity of 4-ethylpiperazine vs. morpholine derivatives under identical conditions (e.g., 70°C, 12 hours) to assess steric/electronic effects .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict activation energies for competing reaction pathways .
Methodological Considerations for Data Reproducibility
Q. How should researchers standardize stability studies under varying storage conditions?
Methodological Answer:
- Thermal stability : Store aliquots at −20°C (long-term) and 4°C (short-term). Monitor degradation via HPLC at t = 0, 7, 30 days. Acceptable degradation: ≤5% over 30 days .
- Light sensitivity : Use amber vials and assess photo-degradation under UV (365 nm) for 24 hours. A ≥10% loss of potency warrants light-protected storage .
Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
